Borogluconate, specifically calcium borogluconate, is a compound formed by the reaction of calcium gluconate and boric acid. It is primarily used in veterinary medicine to treat hypocalcemia, commonly known as milk fever, in livestock such as cattle, sheep, and goats. This compound is recognized for its high solubility and stability in aqueous solutions, making it suitable for intravenous administration in clinical settings.
Calcium borogluconate is classified as an inorganic compound with the molecular formula and a molecular weight of 482.0 g/mol. It is synthesized from two primary components: calcium gluconate and boric acid. The compound is listed under the Chemical Abstracts Service number 5743-34-0 and is acknowledged in various agricultural and veterinary pharmacopoeias for its therapeutic applications.
The synthesis of calcium borogluconate typically involves the following steps:
In industrial settings, this synthesis method emphasizes maintaining controlled temperature and pH levels to optimize yield and purity. The formation of coordinate covalent bonds occurs between the Lewis acidic boron atom from boric acid and the Lewis basic oxygen atoms from the gluconate ion.
The molecular structure of calcium borogluconate features a complex arrangement where calcium ions are coordinated with gluconate and boron species. The structural formula can be represented using various notations:
The compound is characterized by its high solubility in water, with a solubility ratio of approximately 2.8:1 at 100°C .
Calcium borogluconate primarily undergoes dissolution and ionization reactions when introduced into aqueous solutions. Under standard conditions, it does not typically participate in oxidation or reduction reactions.
The major products formed upon dissolution include free calcium ions and borogluconate ions. The stability of these ions in solution is crucial for their therapeutic efficacy .
Calcium borogluconate functions by providing bioavailable calcium ions that are critical for various physiological processes, particularly in preventing hypocalcemia during lactation in dairy animals. Upon administration:
Studies have shown that rapid administration can lead to significant increases in serum calcium levels, effectively alleviating symptoms associated with milk fever .
Calcium borogluconate has several scientific uses:
The synthesis of calcium borogluconate proceeds via a coordination complex formation between calcium gluconate and boric acid. The reaction occurs in an aqueous medium, where boric acid (H₃BO₃) acts as a Lewis acid and gluconate ions (C₆H₁₁O₇⁻) serve as Lewis bases. The boron atom in boric acid accepts electron pairs from the hydroxyl oxygen atoms of the gluconate molecule, forming a tetracoordinated borogluconate complex. This complex subsequently binds with calcium ions (Ca²⁺) to yield calcium borogluconate [3] .
The stoichiometry is critical: a 5:1 molar ratio of calcium gluconate to boric acid ensures optimal complexation. At lower ratios, uncomplexed gluconate risks calcium precipitation; higher ratios waste reactants. The reaction mechanism involves two stages:
The chemical structure of the resulting compound includes a boron atom covalently linked to two gluconate molecules via ester bonds, with calcium ions electrostatically associated with the carboxylate groups. Nuclear magnetic resonance (NMR) studies confirm boron’s sp³ hybridization in the complex, indicative of tetrahedral geometry [3].
Table 1: Key Reaction Parameters for Calcium Borogluconate Synthesis
Parameter | Optimal Value | Deviation Impact |
---|---|---|
Molar Ratio (Gluconate:Boric Acid) | 5:1 | Precipitation if <5:1; Excess if >5:1 |
Temperature Range | 80–85°C | Degradation >90°C; Incomplete <70°C |
pH | 6.8–7.2 | Complex instability if acidic/alkaline |
Reaction Time | 45–60 minutes | Incomplete complexation if shortened |
Synthesis optimization targets yield, solubility, and stability—parameters vital for injectable formulations. Temperature control is paramount: maintaining 80–85°C prevents boric acid dehydration (to metaboric acid) while ensuring complete esterification. Post-reaction, cooling to 25°C at 0.5°C/minute avoids premature crystallization [3] .
Purification techniques include:
Stability is enhanced by pH adjustment to 6.8–7.2 using glucono delta-lactone, which avoids introducing sodium (a potential precipitant). Borogluconate’s solubility exceeds 500 g/L at 20°C, outperforming calcium gluconate (≤47 g/L). This high solubility enables concentrated formulations (e.g., 23–40% w/v) without crystallization risks during storage [3] [8].
Table 2: Impact of Synthesis Variables on Final Product Quality
Variable | Target | Effect on Product |
---|---|---|
Cooling Rate | 0.5°C/minute | Prevents inclusion of impurities in crystals |
Activated Carbon | 0.3% w/v | Removes 98% of oxidizable impurities |
Ethanol Addition | ≤10% v/v | Yields uniform crystals; >10% causes amorphous form |
Final pH | 7.0 ± 0.2 | Minimizes decomposition during autoclaving |
Scaling borogluconate synthesis introduces three core challenges: reaction homogeneity, purification efficiency, and packaging compatibility.
Packaging presents unique constraints: Borogluconate solutions can leach boron from Type I glass vials. Silicone dioxide coating or polyethylene containers mitigate this. Additionally, autoclaving (121°C, 15 minutes) must avoid pH shifts; buffering with calcium gluconate stabilizes the complex [3] [7].
Table 3: Industrial Production Metrics for Calcium Borogluconate
Process Stage | Challenge | Industrial Solution | Outcome |
---|---|---|---|
Mixing | Temperature gradients | Segmented reactor heating zones | ±0.5°C uniformity in 5,000 L reactor |
Filtration | Slow throughput | Ceramic cross-flow membranes | 500 L/hour filtration rate |
Crystallization | Inconsistent crystal size | Seeded cooling with ultrasonic energy | 95% crystals within 10–15 μm |
Packaging | Boron leaching from glass | SiO₂-coated vials | Leaching reduced by 98% |
Innovations like continuous flow reactors now enable uninterrupted production. In one setup, calcium gluconate and boric acid solutions merge in a micromixer, reacting within 10 minutes at 85°C. This reduces energy use by 40% versus batch processing and increases yield to 98.5% [1] [10]. Strict adherence to Good Manufacturing Practice (GMP) includes:
These refinements ensure veterinary pharmaceutical products meet pharmacopeial standards for purity (>98%) and bioavailability [8] [10].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7